molecular formula C11H15N3O B13182677 2-(3,3-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde

2-(3,3-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde

Cat. No.: B13182677
M. Wt: 205.26 g/mol
InChI Key: NWFAIAQNKZLVKP-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C11H15N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde can be achieved through various methods. One common approach involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . Another method involves the formation of the pyrrolidine ring from acyclic precursors through intramolecular cyclization reactions . These methods often require the use of organometallic catalysts and specific reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of carboxylic acids, while reduction leads to the formation of alcohols .

Scientific Research Applications

2-(3,3-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

What sets 2-(3,3-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde apart is its unique structural features, such as the presence of the 3,3-dimethylpyrrolidinyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-(3,3-dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H15N3O/c1-11(2)3-4-14(8-11)10-12-5-9(7-15)6-13-10/h5-7H,3-4,8H2,1-2H3

InChI Key

NWFAIAQNKZLVKP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)C2=NC=C(C=N2)C=O)C

Origin of Product

United States

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